molecular formula C20H17NO4 B2458164 ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate CAS No. 688757-29-1

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate

Cat. No.: B2458164
CAS No.: 688757-29-1
M. Wt: 335.359
InChI Key: UMWWBJCIPYLNCL-OUKQBFOZSA-N
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Description

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and an amide linkage to a phenylprop-2-enoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWWBJCIPYLNCL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate typically involves a multi-step process One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsFinally, the phenylprop-2-enoyl group is attached via an amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a benzofuran ring system fused with a carboxylate group and an amide linkage to a phenylprop-2-enoyl group, makes it a subject of interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.

Chemical Structure

The compound's IUPAC name is this compound, and its chemical formula is C20H17NO4C_{20}H_{17}NO_4. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC20H17NO4C_{20}H_{17}NO_4
IUPAC NameThis compound
InChIInChI=1S/C20H17NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)/b13-12+

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Table 2: Anticancer Activity Against MCF7 Cell Line

Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
1085-
2560-
5030-

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : The compound may inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cell death.
  • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthetic routes for ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate, and what critical parameters affect yield?

  • Methodological Answer : Synthesis typically involves (i) formation of the benzofuran core via cyclization of substituted phenols, (ii) introduction of the (E)-3-phenylprop-2-enoyl (cinnamoyl) group via amidation, and (iii) esterification. Key parameters include:

  • Catalysts : Pd-catalyzed C-H arylation for benzofuran ring functionalization (e.g., ).
  • Reaction Conditions : Dry solvents (e.g., THF, acetonitrile) and inert atmospheres to prevent hydrolysis/oxidation ().
  • Purification : Column chromatography or recrystallization to isolate intermediates ().
    Yield optimization often hinges on controlling steric hindrance during amidation and avoiding side reactions like epimerization () .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzofuran core, ester group (δ ~4.3 ppm for ethyl CH2), and cinnamoyl moiety (δ ~6.3–7.8 ppm for vinyl/protons). 19^{19}F NMR is critical if trifluoromethyl substituents are present ( ) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns ( ) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., ).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of benzofuran derivatives like this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cinnamoyl groups (e.g., fluorinated or methoxy-substituted phenyl rings) to assess electronic effects ().
  • Bioactivity Assays : Test analogs against disease-specific targets (e.g., kinases, microbial enzymes) using fluorescence polarization or SPR-based binding assays ().
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with binding pockets ().

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives with similar substituents?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay conditions, cell lines). For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility, leading to conflicting IC50 values ( ) .
  • Dose-Response Refinement : Use narrower concentration ranges and standardized controls (e.g., ).
  • Orthogonal Assays : Validate results with complementary techniques (e.g., cytotoxicity assays paired with target-specific enzymatic assays) ().

Q. How can researchers identify the primary molecular targets of this compound in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes ().
  • Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to track downstream gene/protein expression changes ().
  • Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts upon compound binding ().

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar benzofuran derivatives, and how can reproducibility be improved?

  • Methodological Answer :

  • Source Analysis : Trace impurities in starting materials (e.g., substituted phenols) can alter reaction kinetics. Use HPLC-purity-verified reagents ().
  • Replication Protocols : Standardize reaction scales, solvent drying, and catalyst activation (e.g., Pd(OAc)₂ vs. Pd/C) ( ) .
  • In Situ Monitoring : Employ techniques like FTIR or LC-MS to detect intermediates and optimize reaction termination points ().

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodological Answer :

  • In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays ().
  • In Vivo : Rodent models (e.g., xenograft mice) for pharmacokinetics (PK) studies. Monitor bioavailability and metabolite formation via LC-MS/MS ().
  • Toxicity Screening : Assess hepatotoxicity in primary hepatocytes or zebrafish models ().

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